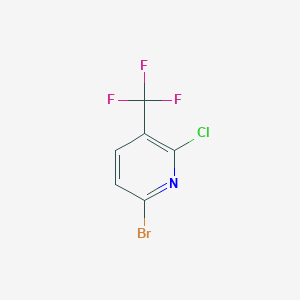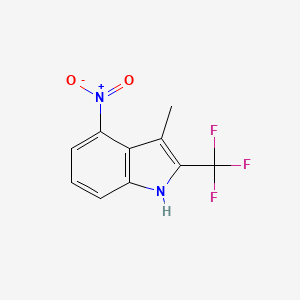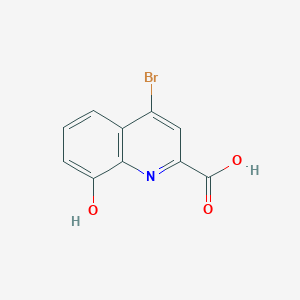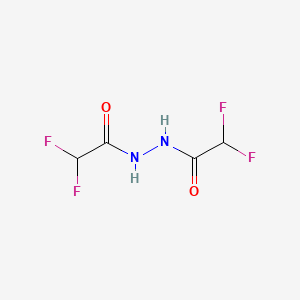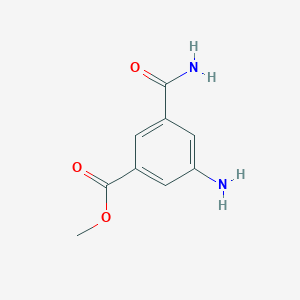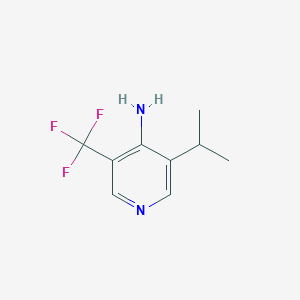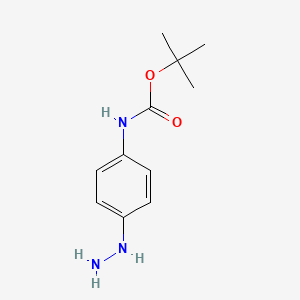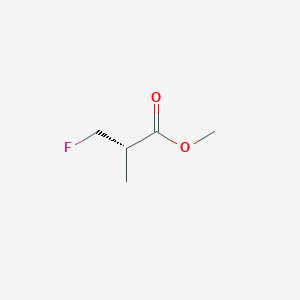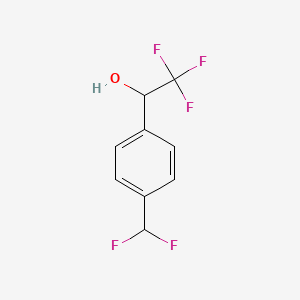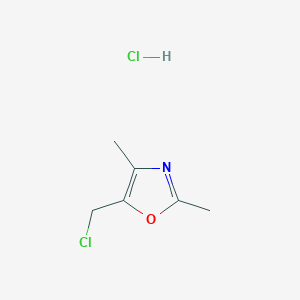
5-Chloromethyl-2,4-dimethyl-oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2,4-dimethyloxazole hydrochloride is a heterocyclic organic compound that features an oxazole ring substituted with chloromethyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,4-dimethyloxazole hydrochloride typically involves the chloromethylation of 2,4-dimethyloxazole. One common method includes the reaction of 2,4-dimethyloxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds smoothly to yield the desired chloromethylated product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2,4-dimethyloxazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like sodium hypochlorite (NaOCl) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
5-(Chloromethyl)-2,4-dimethyloxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2,4-dimethyloxazole hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This can result in changes in the activity and function of these molecules, which is the basis for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine hydrochloride
- 3,5-Dimethyl-4-methoxy-2-pyridinyl-methylthio-4,6-dimethyl-pyrimidine
Uniqueness
5-(Chloromethyl)-2,4-dimethyloxazole hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and dimethyl groups allows for a wide range of chemical modifications, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H9Cl2NO |
|---|---|
Poids moléculaire |
182.04 g/mol |
Nom IUPAC |
5-(chloromethyl)-2,4-dimethyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C6H8ClNO.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3;1H |
Clé InChI |
QILTYOGTRIIXAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



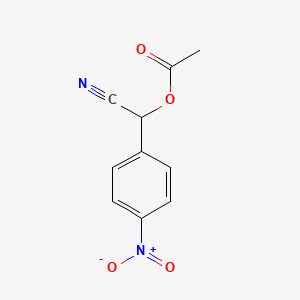
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
